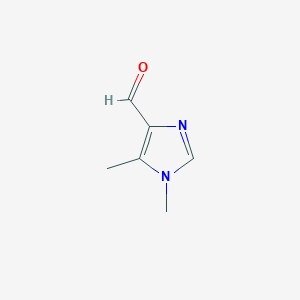

1,5-Dimethyl-1H-imidazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Dimethyl-1H-imidazole-4-carbaldehyde is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is known for its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the aldehyde group at the 4-position and methyl groups at the 1 and 5 positions makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-imidazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the bromination of substituted acetophenones with N-bromosuccinimide in acetonitrile, followed by further reactions to introduce the imidazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 1,5-Dimethyl-1H-imidazole-4-carboxylic acid.

Reduction: 1,5-Dimethyl-1H-imidazole-4-methanol.

Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

1,5-Dimethyl-1H-imidazole-4-carbaldehyde serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to be used in developing drugs targeting various diseases, including neurological disorders and infectious diseases.

Case Study: Antibacterial Activity

A study highlighted the synthesis of imidazole derivatives that exhibited significant antibacterial activity against Helicobacter pylori, a common pathogen responsible for gastric ulcers. The compound was used as a precursor for synthesizing hybrids that showed effective inhibition of both metronidazole-sensitive and resistant strains .

Organic Synthesis

This compound is frequently employed in organic synthesis due to its ability to act as a building block for creating diverse chemical structures. Its reactivity facilitates the formation of complex heterocyclic compounds.

Data Table: Synthesis Pathways

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Cycloaddition | 1,5-Diaryl-1H-imidazole-4-carboxylates | 64 | |

| Acylation | 1,5-Diaryl-1H-imidazole-4-carbohydrazides | 68-83 |

Biochemical Research

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its role in understanding biological processes at a molecular level is critical for drug development.

Case Study: HIV Research

Research involving this compound demonstrated its potential in designing inhibitors for HIV integrase. Compounds synthesized from it were evaluated for their inhibitory effects on HIV replication, showing moderate antiviral activity with cytotoxicity assessments indicating safe dosage levels .

Material Science

The compound is also applied in material science for developing novel materials, including polymers and coatings. Its incorporation enhances properties such as durability and resistance to environmental factors.

Example Application

Functionalized polymers developed using this compound exhibit improved mechanical properties and thermal stability, making them suitable for various industrial applications .

Analytical Chemistry

In analytical chemistry, this compound is used in various techniques such as chromatography to identify and quantify other substances accurately. Its properties facilitate the detection of trace amounts of compounds in complex mixtures.

Application Overview

The use of this compound has been documented in several analytical methods that require precise quantification of active ingredients in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of its activity. The imidazole ring can also interact with various molecular targets, modulating their function and signaling pathways .

Comparison with Similar Compounds

1,5-Dimethyl-1H-imidazole-4-carbaldehyde can be compared with other imidazole derivatives:

1H-Imidazole-4-carbaldehyde: Lacks the methyl groups at positions 1 and 5, making it less sterically hindered and potentially more reactive in certain reactions.

4,5-Dimethyl-1H-imidazole-2-carbaldehyde: Has the aldehyde group at the 2-position, which can lead to different reactivity and applications.

5-Methyl-1H-imidazole-4-carbaldehyde: Contains a single methyl group at position 5, affecting its electronic properties and reactivity.

The unique substitution pattern of this compound, with methyl groups at positions 1 and 5 and an aldehyde group at position 4, provides distinct steric and electronic characteristics that influence its reactivity and applications.

Biological Activity

1,5-Dimethyl-1H-imidazole-4-carbaldehyde (DMIA) is a compound of significant interest in biochemical and pharmaceutical research. Its structure, featuring an imidazole ring and an aldehyde functional group, contributes to its diverse biological activities. This article reviews the biological activity of DMIA, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure:

- Molecular Formula: C6H8N2O

- Key Functional Groups: Imidazole ring, aldehyde group

The aldehyde functional group enhances DMIA's reactivity, allowing it to participate in various biochemical reactions. DMIA is known to interact with enzymes and proteins, facilitating processes such as reductive amination when combined with amines in the presence of reducing agents like sodium borohydride .

Mechanism of Action:

DMIA's biological activity can be attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules. This property allows it to act as an electrophilic agent in biochemical pathways, influencing enzyme activity and metabolic processes. Notably, DMIA has been investigated for its potential role as an intermediate in synthesizing biologically active compounds .

Medicinal Chemistry

-

Synthesis of Pharmaceuticals:

DMIA serves as a crucial intermediate in developing various pharmaceutical agents targeting neurological disorders and cancer therapeutics. Its derivatives have been explored for their potential as enzyme inhibitors and receptor modulators . -

Antimicrobial Activity:

Recent studies have indicated that imidazole derivatives, including DMIA, exhibit antimicrobial properties. For instance, compounds derived from DMIA have shown efficacy against various bacterial strains, suggesting potential applications in treating infections . -

Enzyme Inhibition:

Research indicates that DMIA can inhibit specific enzymes involved in metabolic pathways. For example, its derivatives have been tested for inhibitory effects on enzymes like GPX4, which plays a critical role in cellular redox homeostasis .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of DMIA derivatives in vitro. The results demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DMIA Derivative A | MCF-7 (Breast) | 15 |

| DMIA Derivative B | A549 (Lung) | 20 |

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of DMIA derivatives was assessed against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some derivatives had minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like vancomycin .

| Compound | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| DMIA Derivative C | 8 | Vancomycin | 0.5 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,5-Dimethyl-1H-imidazole-4-carbaldehyde?

The synthesis of imidazole derivatives like 1,5-dimethyl variants often involves α-isocyanoacetates as key intermediates. A copper(I)-catalyzed three-component reaction between α-isocyanoacetates, amines, and aldehydes is widely used (e.g., using CuI/pyridine in MeOH at 50°C) . Alternative methods include base-promoted cyclization under transition-metal-free conditions, which avoids catalyst contamination but may require optimization of base strength and solvent polarity .

Table 1: Synthetic Methods for Analogous Imidazole Derivatives

| Substrate | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|

| Ethyl α-isocyanoacetate | CuI, pyridine, MeOH, 50°C | 32–85% | |

| Amidines + ketones | KOtBu, DMSO, 80°C | 60–75% | |

| Diaryl imidoyl chlorides | Et3N, THF, reflux | 38–41% |

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and purity . X-ray crystallography using programs like SHELX and visualization tools like ORTEP-3 provides unambiguous structural confirmation. For example, SHELXL refines crystallographic data against high-resolution diffraction patterns, while graph set analysis (e.g., hydrogen-bonding networks) ensures accurate intermolecular interaction mapping .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. For imidazole derivatives:

- Step 1: Validate NMR assignments using 2D techniques (COSY, HSQC) to confirm connectivity .

- Step 2: Cross-validate with crystallography (SHELX refinement) and hydrogen-bonding analysis (graph set theory) .

- Step 3: Reconcile differences by assessing solvent effects or temperature-dependent NMR studies.

Example: In 1,5-diaryl imidazoles, steric hindrance may distort solution-state conformations, whereas crystal structures reflect thermodynamically stable forms .

Q. What strategies optimize reaction yields for 1,5-dimethylimidazole derivatives?

Yield optimization depends on:

- Catalyst Selection: Copper(I) catalysts (CuI) improve cyclization efficiency but may require ligand additives (e.g., pyridine) .

- Solvent Effects: Polar aprotic solvents (DMSO) enhance base-promoted reactions , while MeOH balances solubility and reactivity in Cu-mediated syntheses .

- Temperature Control: Elevated temperatures (50–80°C) accelerate imidazole ring closure but risk side reactions (e.g., hydrolysis) .

Table 2: Yield Optimization Case Studies

| Condition | Yield Improvement | Reference |

|---|---|---|

| CuI + pyridine vs. CuI alone | +25% | |

| DMSO vs. THF | +15% | |

| 50°C vs. RT | +30% |

Q. How do hydrogen-bonding networks influence crystallization and stability?

Imidazole derivatives often form N–H⋯O/N–H⋯N hydrogen bonds, dictating crystal packing. For example:

- Graph Set Analysis: Categorize hydrogen bonds into motifs (e.g., R₂²(8) rings) to predict stability .

- Impact on Solubility: Strong intermolecular bonds reduce solubility, necessitating polar solvents for recrystallization .

Case Study: 1,5-Diaryl imidazole-4-carboxylic acids exhibit dimeric hydrogen-bonded motifs in crystal lattices, enhancing thermal stability but complicating dissolution .

Q. Methodological Recommendations

- Synthesis: Prioritize copper-catalyzed methods for scalability or transition-metal-free routes for purity .

- Characterization: Combine NMR (solution state) and X-ray crystallography (solid state) for robust validation .

- Data Analysis: Use SHELXPRO for macromolecular interfaces and graph set theory for hydrogen-bond interpretation .

Properties

IUPAC Name |

1,5-dimethylimidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(3-9)7-4-8(5)2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDAGVUDVRGWKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.